molecular formula C24H20ClNO3 B15327553 Fmoc-D-Phe-Cl

Fmoc-D-Phe-Cl

Cat. No.: B15327553
M. Wt: 405.9 g/mol
InChI Key: LRAXUKFFZHLNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-Phe-Cl: , also known as fluorenylmethyloxycarbonyl-D-phenylalanine chloride, is a derivative of phenylalanine. It is commonly used in peptide synthesis as a protecting group for the amino group of amino acids. The fluorenylmethyloxycarbonyl group is base-labile, making it easy to remove under mild conditions, which is advantageous in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, with fluorenylmethyloxycarbonyl-D-phenylalanine chloride being one of the building blocks.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reagents: Fluorenylmethyloxycarbonyl chloride, sodium bicarbonate, piperidine.

    Conditions: Organic solvents like dioxane, mild basic conditions for deprotection.

Major Products:

    Protected Amino Acids: The primary product is fluorenylmethyloxycarbonyl-D-phenylalanine.

    Deprotected Amino Acids: After deprotection, the free amino group of D-phenylalanine is obtained.

Scientific Research Applications

Chemistry:

Biology:

    Protein Engineering: Utilized in the synthesis of peptides and proteins for research purposes.

Medicine:

    Drug Development: Plays a role in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

    Biotechnology: Used in the production of synthetic peptides for various industrial applications.

Comparison with Similar Compounds

    Fluorenylmethyloxycarbonyl-L-phenylalanine chloride: Similar in structure but uses the L-enantiomer of phenylalanine.

    Fluorenylmethyloxycarbonyl-glycine chloride: Uses glycine instead of phenylalanine.

    Fluorenylmethyloxycarbonyl-alanine chloride: Uses alanine instead of phenylalanine.

Uniqueness:

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO3/c25-23(27)22(14-16-8-2-1-3-9-16)26-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAXUKFFZHLNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.